4-Bromobenzene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHVKUARKTSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314531 | |
| Record name | 4-bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-37-7 | |
| Record name | 4-Bromo-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Diamino-4-bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575377 | |
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| Record name | 1575-37-7 | |
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| Record name | 4-bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-Diamino-4-bromobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC7FT8YHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Mechanistic Investigations of 4 Bromobenzene 1,2 Diamine
Established Synthetic Routes to 4-Bromobenzene-1,2-diamine
Several methods have been developed for the synthesis of this compound, ranging from traditional multi-step procedures to more modern, environmentally benign approaches.
Synthesis from 1,2-diaminobenzene via Acetylation, Bromination, and Alkaline Hydrolysis
A well-established and common route to synthesize this compound begins with 1,2-diaminobenzene (also known as o-phenylenediamine). chemicalbook.comottokemi.com This multi-step process involves protection of the amine groups, followed by bromination and subsequent deprotection.
The typical procedure is as follows:
Acetylation: The amino groups of 1,2-diaminobenzene are first protected by reacting them with an acetylating agent, such as acetic anhydride (B1165640), often in a solvent like glacial acetic acid. google.com This step is crucial as it moderates the high reactivity of the amino groups, preventing unwanted side reactions and polybromination. The resulting intermediate is an N,N'-diacetyl derivative.
Bromination: The diacetylated intermediate is then subjected to bromination. The acetyl groups are ortho-, para-directing activators, and due to steric hindrance at the ortho positions, the bromine atom is selectively introduced at the para position to one of the acetylamino groups.
Alkaline Hydrolysis: The final step involves the removal of the acetyl protecting groups. This is typically achieved through alkaline hydrolysis, for example, by heating the 4-bromo-diacetyl intermediate with an aqueous solution of a strong base like sodium hydroxide (B78521) in a solvent such as methanol. google.com This regenerates the diamine functionality, yielding the final product, this compound.
This classical three-step synthesis is a reliable method for obtaining the desired product. chemicalbook.comottokemi.com
Bromination of 1,2-diaminobenzene using Sodium Bromide and Hydrogen Peroxide in Acetic Acid and Acetic Anhydride
A more modern and environmentally conscious approach avoids the direct use of hazardous liquid bromine. google.compatsnap.com This method utilizes sodium bromide and hydrogen peroxide as the brominating system. google.com The synthesis involves two main stages:
Acylation and Bromination: 1,2-diaminobenzene is first dissolved in a mixture of glacial acetic acid and acetic anhydride. This serves to protect the amino groups through diacetylation. google.compatsnap.com After the initial acylation, sodium bromide is added to the mixture. Subsequently, 30% hydrogen peroxide is added dropwise. This combination generates the brominating agent in situ. The reaction is typically conducted at a controlled temperature, for instance, around 50°C, to yield 4-bromo-o-phenyl diacetyl amide. google.com
Hydrolysis: The resulting 4-bromo-o-phenyl diacetyl amide is then hydrolyzed, often using a solution of sodium hydroxide in methanol, to yield this compound. google.com
This method is considered safer, more environmentally friendly, and offers high regioselectivity and efficient use of the bromine atom compared to methods using elemental bromine. google.compatsnap.com
| Step | Reagents | Solvent/Conditions | Intermediate/Product | Purity/Yield |
| Acylation | 1,2-diaminobenzene, Acetic Anhydride | Glacial Acetic Acid, 50°C | 4-bromo-o-phenyl diacetyl amide | - |
| Bromination | Sodium Bromide, 30% Hydrogen Peroxide | Room temperature to 50°C | 4-bromo-o-phenyl diacetyl amide | 98.5% Purity |
| Hydrolysis | Sodium Hydroxide | Methanol/Water, 90°C | This compound | 97.1% Purity |
Table 1: Summary of the synthesis of this compound using the NaBr/H₂O₂ method, based on patent data. google.com
Other Conventional and Advanced Synthetic Approaches
Another common synthetic pathway to this compound involves the reduction of a nitroaniline precursor.
Reduction of 4-Bromo-2-nitroaniline: This method starts with 4-Bromo-2-nitroaniline. The nitro group is reduced to an amino group to form the target 1,2-diamine. Several reducing agents can be employed for this transformation:
Stannous chloride (SnCl₂): A widely used method involves dissolving 4-Bromo-2-nitroaniline in a solvent like anhydrous ethanol and then adding stannous chloride. The mixture is typically heated to reflux to complete the reduction. This method has been reported to yield the product in high purity (e.g., 94%). chemicalbook.com
Iron Powder: Catalytic hydrogenation is another option, although it can sometimes lead to the removal of the bromine atom (hydrodebromination). researchgate.net A common alternative is the use of iron powder in an acidic medium, such as a mixture of methanol and acetic acid. researchgate.net This classical Bechamp reduction is effective for converting aromatic nitro compounds to anilines.
Advanced synthetic methods in diamine synthesis often focus on catalytic approaches. For instance, copper-catalyzed reductive couplings have been developed for the enantioselective preparation of vicinal diamines, though specific application to this exact compound is not widely detailed. nih.gov Similarly, palladium-catalyzed diamination of unactivated alkenes represents a modern strategy for creating diamine structures. organic-chemistry.org
Mechanistic Studies of this compound Formation Reactions
Understanding the mechanisms of these synthetic routes is key to optimizing reaction conditions and improving yields.
Elucidation of Reaction Pathways and Transition States
The synthesis of this compound from 1,2-diaminobenzene via acetylation and bromination is a classic example of electrophilic aromatic substitution .
Role of Acetylation: The two amino groups on the benzene (B151609) ring are powerful activating groups, making the ring highly susceptible to electrophilic attack. Direct bromination would likely lead to over-bromination and a mixture of products. Acetylation converts the amino groups (-NH₂) into acetylamino groups (-NHCOCH₃). While still activating and ortho-, para-directing, the acetylamino groups are less activating than amino groups, which allows for more controlled, monosubstitution.
Bromination Pathway: The electrophile, typically Br⁺ (or a species that delivers it), is directed to the positions ortho and para to the acetylamino groups. The position para to one of the groups (and meta to the other) is sterically accessible and electronically favored, leading to the selective formation of the 4-bromo isomer.
In the method using sodium bromide and hydrogen peroxide, H₂O₂ acts as an oxidant. It oxidizes the bromide ion (Br⁻) from NaBr to generate a brominating agent. nih.gov The reaction likely produces hypobromous acid (HOBr) or elemental bromine (Br₂) in situ, which then acts as the electrophile in the aromatic substitution reaction. nih.govrsc.org
Role of Substituent Effects on Reaction Selectivity and Efficiency
In the synthesis of substituted aromatic compounds like this compound, the nature of the substituents already present on the benzene ring profoundly influences the outcome of subsequent reactions. These effects can be broadly categorized into two areas: reactivity (efficiency) and orientation of substitution (selectivity). lumenlearning.comlibretexts.orglibretexts.org
Reaction Selectivity (Regioselectivity)
The primary synthetic route to this compound often involves the electrophilic bromination of 1,2-diaminobenzene (o-phenylenediamine). The two amino (-NH₂) groups on the ring are strong activating groups and are ortho-, para-directors. This means they direct incoming electrophiles, such as a bromine cation (Br⁺), to the positions ortho and para relative to themselves.
In the case of 1,2-diaminobenzene, the directing effects of the two amino groups are reinforcing. The position para to the C1-amino group is the C4 position, and the position para to the C2-amino group is the C5 position. Both of these positions are strongly activated, making them the most likely sites for electrophilic attack. This inherent electronic preference is the primary reason for the high regioselectivity observed in the formation of the 4-bromo isomer over other potential isomers.
To prevent over-reaction (polybromination) and potential oxidation of the sensitive amino groups, a common strategy involves the temporary protection of the amino groups via acetylation. The resulting N,N'-(1,2-phenylene)diacetamide still directs substitution to the 4- and 5-positions, but the activating effect is moderated, allowing for a more controlled monosubstitution. Following bromination, the acetyl groups are removed by hydrolysis to yield the final product.
Reaction Efficiency
Substituents also dictate the rate of reaction. Activating groups, which donate electron density to the aromatic ring, increase the ring's nucleophilicity and accelerate the rate of electrophilic aromatic substitution. lumenlearning.com Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the reaction down. lumenlearning.comlibretexts.org
The amino groups of 1,2-diaminobenzene are potent activating groups, making the ring significantly more reactive than benzene itself. For instance, an -OH group, which is comparable in activating strength to -NH₂, can make a benzene ring about 1,000 times more reactive in nitration reactions. libretexts.orglibretexts.org This high level of activation ensures that the bromination of 1,2-diaminobenzene or its derivatives proceeds with high efficiency, often leading to high yields under mild conditions.
The table below summarizes the characteristics of substituents relevant to the synthesis of this compound.
| Substituent Group | Effect on Reactivity | Directing Effect |
|---|---|---|
| -NH₂, -NHR (Amino) | Strongly Activating | Ortho, Para |
| -NHCOCH₃ (Amido) | Moderately Activating | Ortho, Para |
| -Br, -Cl, -I (Halogen) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances, improve energy efficiency, and reduce waste. jocpr.comjocpr.com These principles have been applied to develop more sustainable synthetic routes for this compound.
A significant advancement in the green synthesis of this compound involves replacing hazardous reagents with safer alternatives. Traditional bromination methods often employ liquid bromine (Br₂), which is highly toxic, corrosive, and volatile.
An environmentally benign protocol has been developed that utilizes a combination of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) as the brominating agent. google.com This method typically involves a three-step process:
Protection: 1,2-Diaminobenzene is first reacted with acetic anhydride to form the more stable N,N'-(1,2-phenylene)diacetamide.
Bromination: The protected intermediate is then brominated in acetic acid using sodium bromide and hydrogen peroxide. This in-situ generation of the electrophilic bromine species is safer and easier to handle than using elemental bromine.
Hydrolysis: The resulting 4-bromo-N,N'-(1,2-phenylene)diacetamide is hydrolyzed, typically using an aqueous base like sodium hydroxide, to yield the final this compound. google.com
This approach is inherently safer, reduces the risks associated with transportation and handling of hazardous materials, and is more environmentally friendly as the primary byproduct of hydrogen peroxide is water. google.com
Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comjocpr.comprimescholars.com A higher atom economy signifies a more sustainable process with less waste generation.
The synthesis of this compound can be evaluated using this metric. Let's compare the atom economy of the key bromination step in a traditional versus a green protocol.
Traditional Bromination (using Br₂): C₁₀H₁₂N₂O₂ + Br₂ → C₁₀H₁₁BrN₂O₂ + HBr (N,N'-(1,2-phenylene)diacetamide)
The following table compares the theoretical atom economy for these two bromination reactions.
| Protocol | Reactants | Total Reactant Mass (g/mol) | Product Mass (g/mol) | Atom Economy (%) |
|---|---|---|---|---|
| Traditional (Br₂) | C₁₀H₁₂N₂O₂ + Br₂ | 192.21 + 159.81 = 352.02 | 271.11 | 77.0% |
| Green (NaBr/H₂O₂) | C₁₀H₁₂N₂O₂ + NaBr + H₂O₂ | 192.21 + 102.89 + 34.01 = 329.11 | 271.11 | 82.4% |
The green protocol using sodium bromide and hydrogen peroxide demonstrates a higher atom economy. This is because the atoms from the reagents are more efficiently incorporated into the final product and the byproducts (NaOH, H₂O) have lower molecular weights than the hydrobromic acid (HBr) generated in the traditional method. This improved efficiency directly translates to a reduction in chemical waste.
Reagents: As discussed, the substitution of liquid bromine with the solid salt sodium bromide and aqueous hydrogen peroxide represents a major improvement. google.com Hydrogen peroxide is an ideal "green" oxidant because its primary byproduct is water.
Solvents: The synthesis often utilizes acetic acid as a solvent. Acetic acid is generally considered a more sustainable solvent than halogenated hydrocarbons (e.g., dichloromethane) or other volatile organic compounds due to its biodegradability. The subsequent hydrolysis step may use alcohols like methanol or ethanol, which are also biodegradable. google.comchemicalbook.com For purification, recrystallization from a solvent like tert-butyl methyl ether might be employed. google.com While solvents are generally not included in atom economy calculations, minimizing their use and selecting less hazardous options are key aspects of green chemistry. csus.edu
Advanced Reactivity and Derivatization of 4 Bromobenzene 1,2 Diamine
Synthesis of Heterocyclic Compounds
The ortho-diamine structure is a key feature that makes 4-Bromobenzene-1,2-diamine an excellent starting material for synthesizing fused heterocyclic systems.
Quinoxalines, which contain a benzene (B151609) ring fused to a pyrazine ring, are an important class of compounds with diverse biological activities. researchgate.net this compound is a common precursor for these molecules. For example, it is used in the synthesis of fluorescent dipolar quinoxaline derivatives, which have potential applications as emissive and electron-transport materials in electronic devices. chemicalbook.comchemdad.comsigmaaldrich.com Furthermore, it serves as a key raw material in the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which is an essential intermediate for the anticancer drug Erdafitinib. researchgate.netsmolecule.com
This compound is also utilized in the synthesis of phenazine-based compounds. Specifically, it can be reacted with phenanthrene-9,10-dione in refluxing acetic acid to produce 11-bromodibenzo[a,c]phenazine. frontiersin.org This intermediate is a building block for more complex phenazine derivatives that are investigated for their unique electronic properties. These derivatives are used to create materials exhibiting thermally activated delayed fluorescence (TADF), which are of significant interest for use in highly efficient organic light-emitting diodes (OLEDs). sci-hub.sefrontiersin.org
Role in Materials Science
The utility of this compound extends into materials science, where it functions as a monomer for creating advanced organic materials. The quinoxaline and phenazine derivatives synthesized from this compound are valued for their electronic properties. chemicalbook.comsci-hub.se Quinoxaline-based materials have been developed for use as electron-transport layers and fluorescent emitters in organic electronics. chemdad.comsigmaaldrich.com The dibenzo[a,c]phenazine derivatives have been incorporated into solution-processable TADF materials, which are critical for the next generation of displays and lighting. sci-hub.sefrontiersin.org Additionally, this compound has been identified as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com
Use as a Building Block in Organic Synthesis
Beyond specific applications in heterocycle synthesis, this compound is a versatile building block for a broader range of organic compounds. cymitquimica.com It is listed as an important intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comchemdad.com Its dual reactivity, stemming from the nucleophilic diamine and the reactive bromo-substituent, allows for sequential and site-selective modifications. A notable example is its use in the synthesis of 6-bromo-2-methylbenzimidazole, another valuable heterocyclic intermediate. chemicalbook.comsigmaaldrich.com This flexibility makes it a fundamental component in the toolbox of synthetic organic chemists for constructing complex molecular architectures. cymitquimica.com
Spectroscopic and Computational Characterization of 4 Bromobenzene 1,2 Diamine and Its Derivatives
In the synthesis of Benzimidazoles
4-Bromobenzene-1,2-diamine is a key precursor in the synthesis of brominated benzimidazoles, which are important scaffolds in medicinal chemistry. cymitquimica.com For example, it is used to produce 5-Bromo-1H-benzimidazole. chemicalbook.comchemicalbook.com This reaction involves the cyclocondensation of this compound with a suitable one-carbon synthon. In one documented procedure, it is reacted with trimethyl orthoformate in dimethylformamide (DMF) with a catalytic amount of hydrochloric acid to yield the benzimidazole ring system. chemicalbook.com The bromine atom remains on the benzene (B151609) ring, providing a handle for further chemical modifications. The compound is also used to synthesize related structures like 5-Bromo-1-methyl-1H-benzo[d]imidazole and 6-bromo-2-methylbenzimidazole. ottokemi.comlookchem.com
In the synthesis of Quinoxalines
Quinoxaline derivatives are a class of compounds with significant applications in materials science and as intermediates for pharmaceuticals. researchgate.net this compound serves as the diamine component in the synthesis of these heterocycles. It reacts with 1,2-dicarbonyl compounds to form the quinoxaline ring.
A notable application is in the synthesis of a key intermediate for the drug Erdafitinib. researchgate.netsmolecule.com In this process, this compound is reacted with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, using a catalyst like triethylene diamine (DABCO) in a solvent such as tetrahydrofuran, to produce 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. researchgate.netsmolecule.com It is also a precursor for creating fluorescent dipolar quinoxaline derivatives that have potential as emissive and electron-transport materials in electronic devices. chemicalbook.comchemdad.comottokemi.com
In the synthesis of Phenazines
Phenazines are another class of nitrogen-containing heterocyclic compounds whose synthesis can utilize this compound. For instance, it is listed as a preparation product for 2,7-Dibromophenazine, indicating its role as a starting material in the formation of the phenazine core structure, which involves the oxidative condensation of two molecules of the diamine or related derivatives. chemicalbook.com
Applications of 4 Bromobenzene 1,2 Diamine in Advanced Chemical Fields
Medicinal Chemistry
Derivatives of this compound are of significant interest in medicinal chemistry. They serve as scaffolds for the development of various therapeutic agents. For example, some derivatives have been investigated for their potential as anticancer agents. Research has also explored its use in synthesizing compounds with tuberculostatic activity, inhibiting the growth of Mycobacterium tuberculosis. cymitquimica.com Additionally, derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Salophene derivatives synthesized from 4-bromobenzene-1,2-diamine and their metal complexes have also been studied for their antimicrobial properties. unn.edu.ng
Materials Science
In materials science, derivatives of this compound are used to create novel materials with specific electronic and optical properties. As mentioned earlier, fluorescent dipolar quinoxaline derivatives show potential as emissive and electron-transport materials. chemicalbook.comsigmaaldrich.com Furthermore, multi-substituted dibenzo[a,c]phenazine derivatives synthesized from this compound are being investigated as solution-processable thermally activated delayed fluorescence (TADF) materials for use in organic light-emitting diodes (OLEDs). sci-hub.se
Analytical Chemistry
In analytical chemistry, this compound and its derivatives have found use as reagents and probes. It has been described as a dye used in diagnostic procedures to detect amide groups. cymitquimica.com The reaction of 4-bromo-1,2-diaminobenzene with methyl ethyl sulfide (B99878) can produce a luminescent probe for detecting hydrogen bonds. cymitquimica.com
Environmental and Safety Considerations in 4 Bromobenzene 1,2 Diamine Research
Structural Analogs
The most direct structural analog is the parent compound, o-phenylenediamine (B120857) , which lacks the bromine substituent. chemicalbook.com Other analogs include isomers such as 4-Bromobenzene-1,3-diamine and other halogenated or substituted o-phenylenediamines. asrjetsjournal.org The presence and position of these different substituents significantly alter the chemical reactivity and properties of the molecule.
Derivatives
The most significant derivatives are the heterocyclic compounds synthesized from it. Quinoxalines and benzimidazoles are two major classes of derivatives. chemicalbook.com These derivatives are not end-products themselves but are often core structures in larger, more complex molecules designed for specific applications in medicine and materials science. chemicalbook.com
Future Directions and Emerging Research Trends
Exploration of Novel Synthetic Methodologies
The synthesis of 4-Bromobenzene-1,2-diamine and its derivatives is an area of active investigation, with a focus on developing greener, more efficient, and safer methods. Traditional synthesis often involves a three-step process of acetylation, bromination, and alkaline hydrolysis. chemicalbook.com A significant advancement in this area is the replacement of hazardous liquid bromine with a safer brominating agent composed of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂). google.com This method, detailed in patent CN103073435A, offers a more environmentally friendly approach. google.com
Ultrasound-assisted synthesis represents another emerging trend. For instance, the reaction of this compound with sodium nitrite under ultrasound irradiation has been used to produce 6-bromo-1H-benzo[d] cymitquimica.comtriazole, demonstrating the potential of sonochemistry to facilitate reactions involving this diamine. researchgate.net Furthermore, direct cross-coupling reactions are being explored as a more step-economical route to biaryl diamines, which are precursors to various bioactive molecules. nih.gov
Future research will likely continue to explore alternative reagents, catalysts, and energy sources to improve the synthesis of this compound and its derivatives, aiming for higher yields, reduced reaction times, and minimized environmental impact.
Development of Advanced Catalytic Applications
This compound is a valuable precursor for ligands and other molecules used in catalysis. Its derivatives are being investigated for a range of catalytic applications, from cross-coupling reactions to the synthesis of heterocyclic compounds.
One notable application is in the synthesis of 2-substituted benzimidazoles via acceptorless dehydrogenative coupling. Cucurbit researchgate.neturil-supported Fe3O4 magnetic nanoparticles have been shown to be a highly efficient and reusable heterogeneous catalyst for the reaction between benzyl alcohols and 1,2-diaminobenzenes, including this compound. nih.gov This method is considered sustainable as it produces only hydrogen and water as byproducts. nih.gov
Derivatives of this compound also play a role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com These reactions are fundamental for forming carbon-carbon bonds in organic synthesis. mdpi.com Palladium(II)-sulfosalan complexes, derived from diamines, have demonstrated high activity as catalysts for these reactions in aqueous media, which is environmentally advantageous. mdpi.com Additionally, the copper-catalyzed hydroxylation of aryl bromides, a reaction that can be promoted by diamine ligands, is being explored in continuous flow reactors. acs.org
The development of novel catalysts derived from this compound is a promising area of research. These catalysts could offer enhanced activity, selectivity, and recyclability for a variety of important chemical transformations.
| Catalytic Application | Catalyst System | Substrates | Key Findings |
| Synthesis of 2-substituted benzimidazoles | Cucurbit researchgate.neturil-supported Fe3O4 magnetic nanoparticles | Benzyl alcohols and 1,2-diaminobenzenes (including this compound) | Highly efficient, sustainable, and reusable heterogeneous catalyst. nih.gov |
| Suzuki-Miyaura Cross-Coupling | Palladium(II)-sulfosalan complexes | Aryl halides and arylboronic acids | High catalytic activity in water, an environmentally friendly solvent. mdpi.com |
| Hydroxylation of Aryl Bromides | Copper coil reactor with diamine ligand | Aryl bromides | Diamine ligands are key for the reaction to proceed. acs.org |
Discovery of New Biological Activities and Therapeutic Applications
Derivatives of this compound are of significant interest in medicinal chemistry due to their wide range of biological activities. The core structure of this compound is a key building block for the synthesis of various heterocyclic compounds with therapeutic potential.
Quinoxaline derivatives synthesized from this compound have shown a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. researchgate.net A notable example is the synthesis of the anticancer drug Erdafitinib, where a quinoxaline derivative of this compound serves as an essential intermediate. researchgate.net
Benzimidazoles derived from this compound have also demonstrated significant biological activity. For instance, certain benzimidazole derivatives have shown superior antibacterial activity against S. aureus and E. coli compared to their non-brominated counterparts. The compound has also been noted for its tuberculostatic activity, inhibiting the growth of Mycobacterium tuberculosis. cymitquimica.com Furthermore, bromo analogues of Benzo-1H-triazole, prepared from 3-Bromobenzene-1,2-diamine, are being investigated as potential protein kinase inhibitors. smolecule.com
The ongoing exploration of new derivatives of this compound is expected to lead to the discovery of novel therapeutic agents for a variety of diseases.
| Derivative Class | Biological Activity | Example/Finding |
| Quinoxalines | Anticancer | Intermediate in the synthesis of Erdafitinib. researchgate.net |
| Benzimidazoles | Antibacterial | Superior activity against S. aureus and E. coli. |
| General | Tuberculostatic | Inhibits the growth of Mycobacterium tuberculosis. cymitquimica.com |
| Benzo-1H-triazoles | Potential Protein Kinase Inhibition | Isomeric bromo analogues show potential as inhibitors. smolecule.com |
Integration into Supramolecular Chemistry and Nanotechnology
The unique properties of this compound and its derivatives make them attractive candidates for applications in supramolecular chemistry and nanotechnology. The ability to form extended aromatic systems and participate in intermolecular interactions is key to their use in these fields.
Fluorescent dipolar quinoxaline derivatives, prepared from this compound, are being investigated as potential emissive and electron-transport materials. chemicalbook.com These materials could find applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices. chemicalbook.com The bromine atom in these molecules can be further functionalized through reactions like the Suzuki cross-coupling to create fused aromatic systems for thermally activated delayed fluorescence (TADF) materials.
In the realm of nanotechnology, companies are exploring the integration of smart materials and nanotechnology with compounds like this compound. google.com This includes the use of its derivatives in the synthesis of ligands for magnetic nanoparticles, as seen in the cucurbit researchgate.neturil-supported Fe3O4 catalyst. nih.gov
The future in this area will likely see the design and synthesis of more complex supramolecular architectures and nanomaterials based on this compound, leading to new functional materials with tailored optical, electronic, and catalytic properties.
Computational Design and Prediction of New Derivatives with Enhanced Properties
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules with desired properties. Density Functional Theory (DFT) and other computational methods are being employed to design and predict the properties of new derivatives of this compound.
DFT calculations can be used to optimize the geometry of molecules and predict their electronic and spectroscopic properties. researchgate.net For example, the energy gap of a Schiff base derived from o-phenylenediamine (B120857) was calculated to be 2.07 eV using DFT, providing insights into its electronic behavior. researchgate.net Molecular electrostatic potential analysis can identify electrophilic and nucleophilic sites, guiding the understanding of reaction mechanisms. researchgate.net
Molecular docking studies are another powerful computational technique used to predict the binding affinity of a molecule to a biological target, such as a protein or enzyme. researchgate.net This is crucial in drug discovery for identifying potential therapeutic agents. For instance, a synthesized compound was docked with a protein (PDB: 2ZM5) to evaluate its binding attractions. researchgate.net
The synergy between computational prediction and experimental synthesis is expected to streamline the development of new this compound derivatives with enhanced catalytic activity, biological efficacy, and material properties.
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 4-bromobenzene-1,2-diamine in organic chemistry?
- Answer : this compound is a key intermediate for synthesizing benzimidazoles and quinoxalines, which are pivotal in pharmaceuticals, agrochemicals, and materials science. For example, it reacts with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to form benzimidazole cores via cyclocondensation . In advanced applications, it participates in palladium-catalyzed Suzuki cross-coupling reactions to construct fused aromatic systems for thermally activated delayed fluorescence (TADF) materials in OLEDs .
Q. What safety precautions are critical when handling this compound?
- Answer : The compound is classified as harmful (H301, H315, H317, H319) and requires strict handling protocols:
- PPE : Gloves, lab coat, and eye protection.
- Storage : Keep sealed in a dry, dark environment at room temperature to prevent degradation .
- First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. How can researchers purify this compound after synthesis?
- Answer : Common purification methods include:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/cyclohexane to isolate derivatives like benzotriazoles .
- Recrystallization : Employ ethanol or toluene for high-purity crystalline products .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Answer : The bromine atom acts as a directing group and facilitates Suzuki-Miyaura cross-coupling reactions. For instance, in TADF material synthesis, bromine enables selective coupling with boronic acids (e.g., 4-(diphenylamino)phenyl boronic acid) to form dibenzo[a,c]phenazine derivatives. Theoretical calculations (DFT) confirm enhanced charge-transfer properties in these systems .
Q. What analytical techniques are essential for characterizing derivatives of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR verifies regioselectivity in cyclization products (e.g., benzotriazoles or quinoxalines) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming structures like 7-bromo-2-(4-chlorophenyl)-quinoxaline .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights of complex intermediates .
Q. How can reaction conditions be optimized for cyclization of this compound to benzotriazoles?
- Answer :
- Solvent System : Use acetic acid with sonication (30–60 min) to accelerate cyclization with NaNO₂ .
- Workup : Extract with ethyl acetate, wash with Na₂CO₃ to neutralize acids, and dry with Na₂SO₄ before chromatography .
Q. What contradictions exist in reported synthetic methods for quinoxaline derivatives using this compound?
- Answer : Variations in catalyst systems (e.g., DABCO vs. Pd(PPh₃)₄) and solvents (THF vs. 1,4-dioxane) impact yields and regioselectivity. For example, DABCO in THF achieves 65–75% yield for Erdafitinib intermediates, while Pd-catalyzed methods prioritize electronic tuning for OLED materials .
Methodological Case Studies
Case Study: Synthesis of a TADF Luminophore
- Procedure :
React this compound with 4-(diphenylamino)phenyl boronic acid via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, 85°C).
Condense the product with 3-bromophenanthrene-9,10-dione in acetic acid (120°C) to form a dibenzo[a,c]phenazine core.
Characterize using ¹H NMR and cyclic voltammetry to confirm TADF properties .
Case Study: Radiolabeling for Amyloid-β Probes
- Procedure :
Cyclize this compound with p-dimethylaminobenzaldehyde to form a benzimidazole intermediate.
Introduce ¹²⁵I via electrophilic substitution.
Validate binding affinity (Ki = 9.8 nM for Aβ aggregates) and biodistribution in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
